molecular formula C11H8FIS B2578007 2-(4-Fluorobenzyl)-5-iodothiophene CAS No. 154355-88-1

2-(4-Fluorobenzyl)-5-iodothiophene

Cat. No.: B2578007
CAS No.: 154355-88-1
M. Wt: 318.15
InChI Key: PNRNSMBTRRXYBQ-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)-5-iodothiophene is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a thiophene ring substituted with a 4-fluorobenzyl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorobenzyl)-5-iodothiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: 4-Fluorobenzylboronic acid, 5-iodothiophene, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

    Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Temperature: Typically conducted at elevated temperatures around 80-100°C.

    Time: The reaction usually proceeds for several hours until completion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorobenzyl)-5-iodothiophene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted thiophenes.

    Oxidation Products: Sulfoxides and sulfones are typical oxidation products.

    Coupling Products: More complex aromatic compounds can be formed through coupling reactions.

Scientific Research Applications

2-(4-Fluorobenzyl)-5-iodothiophene has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It serves as a probe for studying biological processes involving thiophene derivatives.

    Industrial Applications: The compound is used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzyl)-5-iodothiophene depends on its application:

    In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance binding affinity and selectivity.

    In Materials Science: The electronic properties of the thiophene ring and the substituents influence the compound’s behavior in electronic devices, affecting charge transport and light emission.

Comparison with Similar Compounds

  • 2-(4-Fluorobenzyl)-5-methylthiophene
  • 2-(4-Fluorobenzyl)-5-chlorothiophene
  • 2-(4-Fluorobenzyl)-5-bromothiophene

Comparison:

  • Unique Features: The presence of both a fluorobenzyl group and an iodine atom in 2-(4-Fluorobenzyl)-5-iodothiophene provides unique reactivity and electronic properties compared to its analogs.
  • Reactivity: The iodine atom allows for versatile substitution reactions, while the fluorobenzyl group enhances stability and binding interactions in biological systems.
  • Applications: While similar compounds may also be used in medicinal chemistry and materials science, this compound offers distinct advantages in terms of reactivity and functionalization potential.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-5-iodothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FIS/c12-9-3-1-8(2-4-9)7-10-5-6-11(13)14-10/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRNSMBTRRXYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(S2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FIS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2-(4-fluorophenylmethyl)thiophene (15 g, 78 mmol), prepared as in step 1, HIO3 (2.8 g, 16 mmol), I2 (7.9 g, 1.2 mmol), acetic acid (36 mL), concentrated sulfuric acid (1.2 mL), and H2O (9 mL) was heated at 40° C. for 2 hours at which point all starting material was consumed by GC analysis. The reaction mixture was cooled to ambient temperature and H2O (150 mL) and isopropyl acetate (150 mL) were added. The aqueous layer was separated, neutralized with saturated aqueous K2CO3, and extracted with isopropyl acetate (100 mL). The organic layers were combined and washed with H2O (100 mL), saturated aqueous NaHCO3 (2×100 mL), and saturated aqueous Na2S2O3 (2×100 mL). The organic phase was then treated with activated carbon, dried over MgSO4, filtered, and concentrated in vacuo to give a quantitative yield of 2-iodo-5-(4-fluorophenylmethyl)thiophene as a solution in isopropyl acetate, which is used without further purification.
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HIO3
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7.9 g
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36 mL
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1.2 mL
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9 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 2-(4-fluorophenylmethyl)thiophene (3.85 g, 20.0 mmol), prepared as described in step 1, and N-iodosuccinimide (4.50 g, 20.0 mmol) in 1:1 chloroform-acetic acid (40 mL) was stirred at ambient temperature for 1 hour and then diluted with an equal volume of water. The organic layer was washed with saturated aqueous NaHCO3 solution (2×50 mL), 10% aqueous sodium thiosulfate solution (2×50 mL) and once with brine. After drying over MgSO4, the organic layer was concentrated in vacuo to give 6.07 g (95%) of 2-iodo-5-(4-fluorophenylmethyl)thiophene as a gold colored oil.
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chloroform acetic acid
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